1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)
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Overview
Description
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is an organic compound with the molecular formula C21H24O4. It is known for its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two ethenylbenzene groups through oxymethylene bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) typically involves the reaction of 2-methyl-1,4-benzenedimethanol with 2-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxymethylene linkages .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Studies: Its derivatives are studied for potential biological activities and applications in drug delivery systems.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) involves its interaction with molecular targets through its functional groups. The ethenyl groups can participate in polymerization reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. The oxymethylene linkages provide flexibility and stability to the overall structure, enabling its use in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane: This compound has a similar structure but with oxirane groups instead of ethenyl groups.
Bis(4-glycidyloxyphenyl)methane: Another related compound with glycidyloxy groups.
2,2-Bis(phenyl-4-glycidoxy)propane: Similar in structure but with glycidoxy groups.
Uniqueness
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is unique due to its combination of ethenyl groups and oxymethylene linkages, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
136327-31-6 |
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Molecular Formula |
C25H24O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,4-bis[(2-ethenylphenyl)methoxy]-2-methylbenzene |
InChI |
InChI=1S/C25H24O2/c1-4-20-10-6-8-12-22(20)17-26-24-14-15-25(19(3)16-24)27-18-23-13-9-7-11-21(23)5-2/h4-16H,1-2,17-18H2,3H3 |
InChI Key |
DVHKJIKDNIVHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2C=C)OCC3=CC=CC=C3C=C |
Origin of Product |
United States |
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